4-Fluoro-6-methoxypicolinic acid
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Overview
Description
4-Fluoro-6-methoxypicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxypicolinic acid typically involves the introduction of fluorine and methoxy groups onto the picolinic acid framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source is used to replace a leaving group on the aromatic ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process typically includes steps such as halogenation, methylation, and purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-6-methoxypicolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, while the methoxy group can influence its solubility and metabolic stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropicolinic acid: Lacks the methoxy group, which may affect its chemical properties and applications.
6-Methoxypicolinic acid: Lacks the fluorine atom, which may influence its reactivity and biological activity.
4-Methoxypicolinic acid: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
4-fluoro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
HNQWJCXFNZKNIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)O)F |
Origin of Product |
United States |
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